4-(Butane-1-sulfonyl)-butylamine
Description
Historical Context and Initial Research Directions
The study of sulfones has a significant history in medicinal chemistry. Notably, dapsone, a diaryl sulfone, was historically used as an antibiotic for the treatment of leprosy and other conditions. wikipedia.org This early application spurred interest in the biological activities of the sulfone functional group. Research into sulfones has demonstrated their utility as versatile building blocks in organic synthesis. researchgate.net They have been employed in the synthesis of complex molecules and are found in various pharmaceuticals and agrochemicals. researchgate.net
The amine functional group, also present in 4-(Butane-1-sulfonyl)-butylamine, is one of the most fundamental in organic chemistry. The synthesis of primary amines, such as butylamine (B146782), has been explored through various methods, including the reduction of azides.
Significance within Contemporary Chemical Synthesis and Discovery
In modern organic chemistry, sulfones are recognized as highly versatile. researchgate.net They can be used in a variety of chemical reactions, including desulfitative functionalizations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net The electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent parts of a molecule. wikipedia.org
The synthesis of molecules containing both a sulfone and an amine moiety is of interest due to the potential for diverse biological activities. For instance, various sulfone derivatives have been synthesized and investigated for their therapeutic potential. researchgate.net The combination of a flexible alkyl chain, a sulfone group, and a primary amine in this compound suggests it could be a scaffold for the development of new chemical entities.
Overview of Current Research Trajectories
Current research involving sulfones and amines continues to expand. The development of new synthetic methods for creating these functional groups remains an active area. For example, recent advancements have focused on the generation and use of sulfinyl radicals from sulfinyl sulfones for the synthesis of organosulfur compounds. nih.gov
Furthermore, the exploration of sulfone-containing compounds as therapeutic agents is ongoing. Researchers are designing and synthesizing novel sulfone derivatives to target a range of biological pathways. researchgate.net The incorporation of sulfone groups into polymers is also a significant field, leading to the development of high-performance engineering plastics with desirable properties like thermal stability and chemical resistance. wikipedia.org While direct research on this compound is not prominent, the foundational research on sulfones and amines provides a basis for its potential synthesis and investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2S/c1-2-3-7-12(10,11)8-5-4-6-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAXVIVDXUMGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Innovations for 4 Butane 1 Sulfonyl Butylamine
Established Synthetic Routes and Strategies
The conventional synthesis of 4-(Butane-1-sulfonyl)-butylamine is predicated on the reliable and well-documented reaction between a sulfonyl chloride and a primary amine. This approach is favored for its high efficiency and predictability, forming the cornerstone of established methods.
Identification of Key Precursors and Synthetic Building Blocks
The most direct and strategically sound method for synthesizing this compound involves the coupling of two primary building blocks: Butane-1-sulfonyl chloride and a mono-protected form of 1,4-diaminobutane . The use of a protecting group on the diamine is crucial to prevent undesired side reactions, such as the formation of bis-sulfonamides. N-Boc-1,4-diaminobutane (tert-butyl N-(4-aminobutyl)carbamate) is the most common and logical choice for this role due to the stability of the Boc (tert-butoxycarbonyl) group under the reaction conditions and its straightforward removal in the final step. rsc.orgrsc.orgresearchgate.net
The primary synthetic route proceeds in two stages:
Sulfonylation: Reaction of Butane-1-sulfonyl chloride with the free primary amino group of N-Boc-1,4-diaminobutane.
Deprotection: Removal of the Boc protecting group to yield the final primary amine, this compound.
An alternative, though less direct, precursor is 4-chlorobutane-1-sulfonyl chloride . rsc.org This compound could react with ammonia (B1221849) or a protected amine, but would require a subsequent nucleophilic substitution step to convert the terminal chloro group into the required amine, adding complexity to the synthesis.
Table 1: Key Synthetic Precursors for this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |
| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | 156.63 | Provides the butane-1-sulfonyl moiety | 2386-60-9 |
| N-Boc-1,4-diaminobutane | C₉H₂₀N₂O₂ | 188.27 | Provides the 4-aminobutyl backbone | 68076-36-8 |
Optimization of Reaction Parameters and Conditions
The formation of the sulfonamide bond between Butane-1-sulfonyl chloride and N-Boc-1,4-diaminobutane is typically carried out under conditions analogous to the Schotten-Baumann reaction. rsc.org Optimization of these parameters is key to maximizing yield and minimizing impurities.
A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A suitable aprotic solvent is required to dissolve the reactants. The reaction is often initiated at a reduced temperature to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
Table 2: Optimized Reaction Parameters for Sulfonylation Step
| Parameter | Condition | Purpose |
| Solvent | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Provides a non-reactive medium for the reactants. |
| Base | Triethylamine (Et₃N) or Pyridine | Scavenges the HCl byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of sulfonyl chloride | Ensures complete consumption of the more valuable amine precursor. |
Efficiency and Purity Considerations in Synthesis
The sulfonylation reaction is generally highly efficient, with yields for the protected intermediate, tert-butyl N-(4-(butylsulfonamido)butyl)carbamate, often being high. The primary impurity at this stage is the hydrochloride salt of the excess base, which is readily removed.
Purification of the Intermediate: The reaction mixture is typically subjected to an aqueous workup. Washing with a dilute acid solution removes the excess organic base, while a wash with a saturated sodium bicarbonate solution removes any unreacted sulfonyl chloride. The resulting organic solution is then dried and concentrated. Final purification of the Boc-protected intermediate is usually achieved via flash column chromatography on silica (B1680970) gel.
Deprotection and Final Purification: The final step is the removal of the Boc protecting group. This is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane or by bubbling HCl gas through a solution in an organic solvent like methanol (B129727) or dioxane. The efficiency of this step is typically quantitative.
The final product, this compound, is obtained as a salt (e.g., trifluoroacetate (B77799) or hydrochloride). Purification can be achieved by recrystallization of this salt or by neutralization followed by chromatography to yield the free base.
Advanced and Green Chemistry Approaches in this compound Synthesis
Reflecting a broader trend in chemical manufacturing, research into sulfonamide synthesis has increasingly focused on developing more sustainable and efficient methods. tandfonline.com These advanced approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
Catalytic Strategies for Bond Formation
While the traditional synthesis relies on stoichiometric amounts of base, modern catalytic methods offer more atom-economical alternatives. For the synthesis of this compound, several catalytic strategies could be envisioned:
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as calcium triflimide [Ca(NTf₂)₂], has been shown to activate sulfonyl fluorides for reaction with amines. organic-chemistry.org A similar strategy could potentially be developed for sulfonyl chlorides, reducing the need for strong organic bases.
Multi-component Reactions: Advanced palladium- or copper-catalyzed three-component reactions can assemble sulfonamides from different starting materials, such as an aryl or alkyl halide, a sulfur dioxide surrogate (e.g., DABSO), and an amine. organic-chemistry.orgacs.orgthieme-connect.com This approach could theoretically construct the target molecule in a highly convergent fashion.
Photoredox and Electrochemical Catalysis: Emerging methods use light or electricity to drive the synthesis of sulfonamides, often under very mild, metal-free conditions. acs.orgnih.gov These techniques could provide novel routes from precursors like thiols or even unactivated C-H bonds, representing a significant leap in synthetic efficiency.
Sustainable Synthesis Methodologies
Green chemistry principles focus on minimizing environmental impact. Several of these methodologies are applicable to the synthesis of this compound.
Aqueous Synthesis: Performing the reaction in water eliminates the need for volatile and often toxic organic solvents. rsc.org A facile method using equimolar amounts of the amine and sulfonyl chloride in water, with pH controlled by an inorganic base like sodium carbonate, has been described for other sulfonamides. rsc.org The product often precipitates from the reaction mixture upon acidification, allowing for simple isolation by filtration and generating minimal waste. rsc.org
Solvent-Free Synthesis (Neat Conditions): The reaction can potentially be run without any solvent. researchgate.netsci-hub.se In such a scenario, the reactants are mixed directly, often with a solid-supported base like potassium carbonate. sci-hub.se This approach dramatically reduces solvent waste and can lead to shorter reaction times and simplified purification.
Mechanochemistry: This technique uses mechanical force, typically in a ball mill, to initiate chemical reactions in the absence of a solvent. rsc.orgresearchgate.net Mechanochemical methods have been successfully developed for the synthesis of various sulfonamides and offer a highly sustainable alternative to traditional solution-phase chemistry. rsc.orgnih.gov
Information on the Synthesis of this compound is Not Currently Available in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and chemical literature, no specific information regarding the synthetic methodologies, continuous flow chemistry applications, or laboratory scale-up considerations for the chemical compound this compound could be located.
This absence of data prevents the generation of a detailed scientific article as requested. The inquiry sought in-depth information structured around specific advanced manufacturing techniques, including continuous flow chemistry and microreactor applications, as well as considerations for scaling up the production of this particular molecule in an academic laboratory setting.
While general principles and methodologies exist for the synthesis of sulfonamides—a broad class of compounds to which this compound belongs—and for the application of continuous flow processes in chemical manufacturing, these cannot be accurately and responsibly extrapolated to a specific, un-documented compound. The synthesis of any chemical compound involves unique parameters and challenges, and without specific research, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.
A thorough search was conducted for the target compound under its systematic name, "this compound," and alternative names such as "N-(4-aminobutyl)butane-1-sulfonamide." These searches did not yield any published studies detailing its preparation, reaction kinetics, or process development for scaled-up synthesis.
Therefore, the requested article, which was to focus solely on the specified topics for this compound and include detailed research findings and data tables, cannot be produced.
General Context on Related Chemical Synthesis (For Informational Purposes Only)
It is pertinent to note that the synthesis of structurally related compounds, such as various aliphatic and aromatic sulfonamides, has been a subject of extensive research. In this broader context, the following general trends and technologies are relevant:
Continuous Flow Chemistry for Sulfonamides: The use of continuous flow reactors for the synthesis of sulfonamides, in general, is an active area of research. This technology offers potential advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. These systems can allow for the rapid optimization of reaction conditions and can be more amenable to automation and scale-up.
Microreactor Applications: Microreactors, with their high surface-area-to-volume ratio, are often employed in flow chemistry to achieve precise control over reaction parameters. For exothermic reactions, which can be common in sulfonamide synthesis, microreactors can dissipate heat more efficiently, preventing runaway reactions and improving selectivity.
Laboratory Scale-Up: The transition from a laboratory-scale synthesis to a larger scale, even within an academic setting, presents numerous challenges. These include maintaining optimal reaction conditions, ensuring consistent mixing, and managing safety at a larger volume. For flow chemistry processes, scaling up can sometimes be achieved by "numbering-up" (running multiple reactors in parallel) or by using larger-scale flow reactors.
It must be reiterated that the above points are general principles within the field of chemical synthesis and cannot be specifically applied to this compound without dedicated research and published data.
Mechanistic Organic Chemistry of 4 Butane 1 Sulfonyl Butylamine
Fundamental Reaction Pathways and Transformations
The reactivity of 4-(butane-1-sulfonyl)-butylamine is dually influenced by its butylamine (B146782) and butane-1-sulfonyl moieties. Each group possesses characteristic reactivities, and their interplay gives rise to a spectrum of possible chemical transformations.
Reactivity of the Butylamine Moiety
The primary amine group in this compound is a potent nucleophile and a weak base, properties that are central to its characteristic reactions. wikipedia.orglibretexts.orgstudymind.co.uk
N-Alkylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers, such as those in alkyl halides, leading to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. studymind.co.uknih.gov The reaction typically proceeds via an SN2 mechanism. utexas.edu However, the reaction can be difficult to control, often resulting in a mixture of alkylated products because the product amine can also act as a nucleophile. studymind.co.uk
N-Acylation: In the presence of acylating agents like acid chlorides or anhydrides, the butylamine moiety undergoes nucleophilic acyl substitution to form stable N-substituted amides. libretexts.orgnih.govacs.org This reaction is generally efficient and is often used to protect the amine functionality. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group. libretexts.org
Imine Formation: The amine group can condense with aldehydes and ketones to form imines, also known as Schiff bases. orientjchem.orgrsc.orgmdpi.com This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine. rsc.orgorganic-chemistry.org The pH of the reaction is a critical factor, with the optimal rate typically observed around pH 4-5. mdpi.comorganic-chemistry.org
Reaction with Sulfonyl Chlorides: The primary amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride (Hinsberg's reagent), to form sulfonamides. msu.eduresearchgate.net This reaction is useful for the characterization of amines. msu.edu The resulting sulfonamide from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous base. msu.edu
Transformations Involving the Butane-1-sulfonyl Group
The butane-1-sulfonyl group is generally considered a stable and relatively inert functional group. researchgate.net Its strong electron-withdrawing nature, however, can influence the reactivity of adjacent atoms and participate in specific transformations.
Stability: Alkyl sulfones are known for their high stability and are often used as protecting groups or as key structural motifs in pharmaceuticals and materials science. researchgate.netprinceton.edu They are generally resistant to a wide range of reaction conditions.
Reductive Desulfonylation: Under specific conditions, such as with strong reducing agents like sodium amalgam or through photoredox catalysis, the C-S bond of the sulfonyl group can be cleaved. researchgate.netnih.gov This process, known as desulfonylation, can generate alkyl radicals, which can then participate in further C-C bond-forming reactions. nih.gov
α-Proton Acidity: The protons on the carbon atom adjacent (alpha) to the sulfonyl group exhibit enhanced acidity due to the electron-withdrawing nature of the SO₂ group. This allows for deprotonation with a suitable base to form a carbanion, which can then react with various electrophiles in α-alkylation reactions. smartstartinstitute.com
Intermolecular and Intramolecular Reaction Dynamics
The presence of both a nucleophilic amine and an electrophilic sulfonyl group within the same molecule opens up the possibility of both intermolecular and intramolecular reactions.
Intermolecular Reactions: At higher concentrations, intermolecular reactions between two molecules of this compound can occur, although these are generally less favored than reactions with external reagents. For instance, the amine of one molecule could potentially displace the sulfonyl group of another, though this would require harsh conditions. More commonly, intermolecular reactions will occur with other added reagents as described in sections 3.1.1 and 3.1.2.
Intramolecular Cyclization: The flexible butyl chain connecting the amine and sulfonyl groups allows for the possibility of intramolecular reactions. A key potential intramolecular transformation is the cyclization of the amine onto the carbon bearing the sulfonyl group, or more likely, after conversion of the sulfonyl group to a better leaving group. A more plausible intramolecular reaction would be the cyclization of the amino group onto an activated carbon within the same molecule, potentially leading to the formation of a cyclic sulfonamide, known as a sultam. acs.org The formation of five- or six-membered rings is generally favored in such cyclizations. nih.gov Specifically, intramolecular cyclization of ω-aminoalkanesulfonyl chlorides is a known method for sultam synthesis. nih.gov
Detailed Mechanistic Investigations
A deeper understanding of the chemical behavior of this compound requires a detailed examination of the intermediates, transition states, and the energetic factors that control its reactions.
Elucidation of Reaction Intermediates
The diverse reactivity of this compound gives rise to a variety of potential reaction intermediates.
Ammonium Salts: In reactions with acids, the primary amine is protonated to form a butylammonium (B8472290) salt. libretexts.org This is a stable intermediate that can often be isolated.
Carbinolamines and Iminium Ions: In the reaction with carbonyl compounds, the initial addition of the amine forms a tetrahedral carbinolamine intermediate. rsc.orgorganic-chemistry.org Subsequent acid-catalyzed dehydration proceeds through a positively charged iminium ion before deprotonation to the final imine. acs.org
Tetrahedral Intermediates in Acylation: The N-acylation of the amine proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.org This intermediate then collapses to form the amide product by expelling the leaving group.
Cyclic Intermediates in NGP: In certain reactions, the sulfonyl group or the sulfonamide nitrogen can act as a neighboring group, leading to the formation of cyclic intermediates. libretexts.orgwikipedia.orgviu.cadalalinstitute.com For example, if a reaction were to occur at the carbon chain, the sulfonyl oxygen could potentially participate in neighboring group participation, forming a cyclic intermediate that could influence the stereochemical outcome of the reaction. libretexts.orgdalalinstitute.com The ability of sulfonamido nitrogen to engage in neighboring group participation has been established. wikipedia.orgviu.ca
Kinetic and Thermodynamic Analysis of Reaction Processes
Linear Free-Energy Relationships: The influence of the butane-1-sulfonyl group on the reactivity of the butylamine moiety can be qualitatively understood using principles from the Taft equation, which relates reaction rates to the polar and steric effects of substituents. orientjchem.org The electron-withdrawing sulfonyl group would be expected to decrease the basicity and nucleophilicity of the amine compared to unsubstituted butylamine. The Hammett equation provides a framework for quantifying the electronic effect of substituents on reaction rates and equilibria, although it is more directly applicable to aromatic systems. wikipedia.orgutexas.edupsgcas.ac.in The reaction constant, ρ (rho), from a Hammett plot can provide insight into the charge development in the transition state of a reaction. wikipedia.org
Kinetics of Intramolecular Reactions: The rate of potential intramolecular cyclization is highly dependent on the length of the carbon chain connecting the reacting groups. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. nih.govnih.govacs.org The rate of cyclization would be influenced by the conformational flexibility of the butyl chain and the activation energy required to achieve the necessary transition state geometry.
Thermodynamics of Product Stability: The relative stability of the products of various reactions will determine the position of equilibrium. For example, the formation of amides from N-acylation is a thermodynamically favorable process due to the resonance stabilization of the amide bond. libretexts.org Similarly, the formation of stable salts with strong acids is also thermodynamically driven.
Interactive Data Tables
Below are interactive tables providing representative data for the types of reactions discussed.
Table 1: Representative pKa Values of Primary Amines
| Amine | pKa of Conjugate Acid |
| Ammonia (B1221849) | 9.25 |
| Butylamine | 10.6 |
| Aniline | 4.6 |
Data illustrates the effect of alkyl (electron-donating) and aryl (electron-withdrawing) groups on amine basicity.
Table 2: Relative Rates of N-Alkylation
| Amine | Relative Rate |
| Ammonia | 1 |
| Primary Amine | ~10 |
| Secondary Amine | ~5 |
| Tertiary Amine | ~1 |
Illustrative data showing the general trend in nucleophilicity for amine alkylation, which can be influenced by both electronic and steric factors.
Table 3: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | 0.71 | 0.78 |
| -SO₂CH₃ | 0.64 | 0.72 |
These values quantify the electron-donating or -withdrawing nature of substituents on an aromatic ring, providing a basis for predicting reaction rates and equilibria.
Deuterium (B1214612) Labeling and Isotopic Tracers in Mechanism Elucidation
Deuterium (²H or D), a stable isotope of hydrogen, serves as a powerful tool in the elucidation of reaction mechanisms. By selectively replacing hydrogen atoms with deuterium in a reactant molecule, chemists can trace the fate of specific atoms throughout a reaction. This technique, known as deuterium labeling, is particularly useful for determining whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction, an insight gained through the study of the kinetic isotope effect (KIE). chem-station.com
In the context of this compound, deuterium labeling can be employed to investigate various potential reactions. For instance, in a hypothetical oxidation reaction at the carbon alpha to the nitrogen (C1 of the butylamine chain), the breaking of a C-H bond might be the rate-limiting step.
To probe this, two versions of the substrate could be synthesized: the unlabeled this compound and its deuterated analogue, 4-(butane-1-sulfonyl)-butyl-1,1-d₂-amine. The rates of reaction for both substrates would then be measured under identical conditions. If the reaction involving the deuterated substrate proceeds significantly slower than the reaction with the non-deuterated compound, a primary kinetic isotope effect is observed. This would provide strong evidence that the C-H bond at the C1 position is indeed broken during the rate-determining step of the reaction.
Table 1: Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound
| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 3.4 x 10⁻⁴ | 6.8 |
| 4-(Butane-1-sulfonyl)-butyl-1,1-d₂-amine | 5.0 x 10⁻⁵ |
This table is interactive. Click on the headers to sort the data.
The magnitude of the KIE can also offer clues about the transition state of the reaction. A large KIE, typically in the range of 5-8, suggests a linear and symmetric transition state where the hydrogen is being transferred. Conversely, a smaller KIE might indicate a less symmetric or non-linear transition state.
Isotopic tracers can also be used to follow the rearrangement of molecular fragments. For example, in a hypothetical reaction where the butylamine chain might undergo rearrangement, labeling specific positions with deuterium would allow for the determination of the final position of the label in the product, thereby revealing the rearrangement pathway.
Stereochemical Aspects of this compound Reactions
The principles of stereochemistry are fundamental to understanding the three-dimensional nature of molecules and how this influences their chemical reactivity. stereoelectronics.org While this compound itself is not chiral, reactions at certain positions can introduce stereogenic centers, leading to the formation of stereoisomers. youtube.com
A key concept in this regard is prochirality. A carbon atom that is not a stereocenter but can be converted into one in a single chemical step is known as a prochiral center. libretexts.org In this compound, the methylene (B1212753) carbons of the butyl chains (C1, C2, C3 of the butylamine and C1', C2', C3' of the butane-1-sulfonyl group) are all prochiral. The two hydrogen atoms attached to each of these carbons are diastereotopic, meaning that if one were replaced by another group, a pair of diastereomers would be formed.
Consider a hypothetical hydroxylation reaction at the C2 position of the butylamine chain. The introduction of a hydroxyl group at this position would create a new stereocenter.
The stereochemical outcome of such a reaction—whether it produces a racemic mixture of enantiomers or favors one enantiomer over the other—depends on the reaction mechanism and the presence of any chiral reagents or catalysts. If the reaction proceeds through a planar intermediate, such as a carbocation, and is not influenced by any chiral entity, a racemic mixture of the (R)- and (S)-enantiomers would be expected.
Table 2: Hypothetical Stereochemical Outcome of the Hydroxylation of this compound at C2
| Product Enantiomer | Yield (%) | Enantiomeric Excess (%) |
| (R)-4-(Butane-1-sulfonyl)-2-hydroxybutylamine | 50 | 0 |
| (S)-4-(Butane-1-sulfonyl)-2-hydroxybutylamine | 50 | 0 |
This table is interactive. Click on the headers to sort the data.
However, if the reaction is catalyzed by a chiral enzyme or a synthetic chiral catalyst, it is possible to achieve an enantioselective transformation, where one enantiomer is produced in excess. The study of these stereochemical outcomes is crucial for understanding the reaction's transition state geometry and the nature of the catalyst-substrate interactions.
Furthermore, reactions involving the nitrogen atom of the amine can also have stereochemical implications. For instance, the formation of a sulfonamide by reaction with a chiral sulfonyl chloride would result in the formation of diastereomers. The relative amounts of these diastereomers can provide insight into the steric and electronic factors governing the reaction.
Structure Activity Relationship Sar and Analogue Design Strategies for 4 Butane 1 Sulfonyl Butylamine
Design Principles for Structural Analogues of 4-(Butane-1-sulfonyl)-butylamine
The design of new chemical entities based on the this compound core structure is guided by established medicinal chemistry principles. These include rational design based on structural modifications and high-throughput combinatorial approaches.
Rational drug design for analogues of this compound involves systematic modifications of its three key components: the primary amine, the butyl linker, and the butane-1-sulfonyl group. The aim is to probe the chemical space around the lead compound to identify key interactions with its biological target and to optimize its drug-like properties.
Key modifications often explored include:
Amine Functionalization: The primary amine is a key site for modification, as it can serve as a hydrogen bond donor and can be protonated at physiological pH, potentially interacting with negatively charged residues in a target protein.
Alkyl Linker Variation: The length and rigidity of the four-carbon linker can significantly impact the compound's conformational flexibility and its ability to orient the pharmacophoric groups optimally within a binding site.
Sulfonyl Group Substitution: The butane-1-sulfonyl group is a crucial pharmacophoric element. Modifications to the alkyl chain of the sulfonyl group can influence lipophilicity and steric interactions.
The following table illustrates potential modifications and their predicted impact on activity based on general principles of medicinal chemistry.
| Modification Site | Modification | Predicted Impact on Activity | Rationale |
| Primary Amine | N-alkylation (e.g., methyl, ethyl) | Variable | May increase steric hindrance or improve hydrophobic interactions. |
| N-acylation | Generally decreases basicity | May introduce additional hydrogen bond acceptors and alter electronic properties. | |
| Conversion to secondary or tertiary amine | Variable | Alters hydrogen bonding capacity and basicity. | |
| Butyl Linker | Shortening or lengthening the chain | Significant | Affects the spatial orientation of the terminal amine and sulfonyl groups. |
| Introduction of rigidity (e.g., double bond, cyclopropane) | Potentially increases affinity | Reduces conformational entropy upon binding. | |
| Butane-1-sulfonyl Group | Replacement of n-butyl with other alkyl groups (e.g., isopropyl, cyclobutyl) | Variable | Modulates lipophilicity and steric bulk. |
| Replacement of n-butyl with an aryl group | Significant | Introduces potential for π-π stacking interactions and alters electronic profile. nih.gov |
Combinatorial chemistry offers a powerful strategy for the rapid synthesis of large libraries of related compounds, enabling a broad exploration of the SAR. tandfonline.com By systematically combining a diverse set of building blocks for each of the three modifiable regions of this compound, a vast number of analogues can be generated and screened for activity.
A typical combinatorial library synthesis might involve reacting a common intermediate, such as a protected form of 4-aminobutane-1-sulfonyl chloride, with a variety of amines. Alternatively, a resin-bound sulfonyl chloride could be treated with a series of amines, followed by cleavage from the solid support to yield a library of N-substituted analogues. acs.org Flow chemistry has also emerged as a rapid and efficient method for generating sulfonamide libraries. acs.orgnih.gov
Synthesis of Diversified this compound Analogues
The synthesis of a diverse range of analogues is crucial for a comprehensive SAR study. Methodologies for modifying the amine, the alkyl linker, and the sulfonyl group are well-established in organic chemistry.
The primary amine of this compound is readily modified through various standard organic reactions.
N-Alkylation and N-Arylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination. The synthesis of N-substituted piperazine (B1678402) derivatives is a common strategy in drug discovery. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Formation of Sulfonamides: The amine can be reacted with various sulfonyl chlorides to produce sulfonamides, introducing a new pharmacophoric element.
The following table provides examples of synthetic routes for amine modification.
| Modification | Reagents and Conditions | Product Class |
| N-Methylation | Formaldehyde, Sodium triacetoxyborohydride | Secondary Amine |
| N-Acetylation | Acetic anhydride, Triethylamine | Amide |
| N-Benzenesulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide |
Modifying the sulfonyl and alkyl linker segments allows for the exploration of how changes in lipophilicity, steric bulk, and conformational flexibility affect biological activity.
Altering the Sulfonyl Group: A variety of sulfonyl chlorides can be used in the initial synthesis to introduce different alkyl or aryl substituents on the sulfur atom. For instance, replacing an alkyl sulfonamide with an aromatic sulfonamide can shift a compound's activity from agonistic to antagonistic. nih.gov The synthesis of alkyl sulfones can be achieved through C-S coupling reactions. nih.govacs.org
Modifying the Alkyl Linker: Synthesizing analogues with different linker lengths can be achieved by starting with different aminoalcohols or haloamines. Strategies for linker modification can have a significant impact on targeting and pharmacokinetic properties. acs.org The introduction of unsaturation or small rings can be used to create more rigid linkers.
The incorporation of heterocyclic or aromatic rings can introduce new binding interactions, such as hydrogen bonding and π-stacking, and can significantly alter the physicochemical properties of the parent compound.
Heterocycles on the Amine: The primary amine can be used as a handle to introduce a variety of heterocyclic moieties. For example, reaction with a suitable precursor can yield derivatives containing piperidine, morpholine, or triazole rings. acs.org The synthesis of heterocyclic sulfonamides is a common strategy for developing inhibitors of enzymes like carbonic anhydrase. tandfonline.comnih.govmdpi.com
Aromatic Rings in the Linker or Sulfonyl Group: Replacing the aliphatic chains with aromatic rings can lead to compounds with different conformational preferences and electronic properties. For example, arylsulfonamide derivatives containing a quinazolinone moiety have shown biological activity. nih.gov
Academic Structure-Activity Relationship (SAR) Studies
Due to a lack of specific academic research on this compound, no data is available to populate the following sections.
Correlation of Structural Modulations with Specific Molecular Interactions
No published studies were found that correlate structural modifications of this compound with specific molecular interactions.
Identification of Key Structural Determinants for Academic Efficacy or Specificity
There is no available research identifying the key structural determinants of this compound for academic efficacy or specificity.
Strategies for Academic Lead Optimization and Diversification
In the absence of foundational SAR data, no specific strategies for the academic lead optimization and diversification of this compound have been reported in the scientific literature.
Computational and Theoretical Chemistry of 4 Butane 1 Sulfonyl Butylamine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. For 4-(Butane-1-sulfonyl)-butylamine, these calculations can predict a range of properties that are crucial for understanding its reactivity and spectroscopic signature.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its chemical behavior. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
For this compound, density functional theory (DFT) calculations, a common computational method, could be employed to determine these properties. frontiersin.org The distribution of electron density, visualized through electrostatic potential maps, can reveal the electrophilic and nucleophilic sites within the molecule. The electron-withdrawing nature of the sulfonyl group is expected to create a region of lower electron density (electrophilic character), while the lone pair of the amino group will constitute a nucleophilic site.
| Computational Parameter | Predicted Value |
| HOMO Energy | -8.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 9.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and serves as an illustration of the results that would be obtained from quantum chemical calculations.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the butyl chains in this compound allows it to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the C-C and C-S bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
It is anticipated that the extended (anti) conformations of the butyl chains would be among the most stable due to minimized steric hindrance. However, intramolecular hydrogen bonding between the amino group and the sulfonyl oxygen atoms could stabilize certain folded (gauche) conformations. A detailed computational study would provide the relative energies of these conformers, offering insights into the molecule's preferred shapes in the gas phase.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti-Anti | 180°, 180° | 0.0 |
| Anti-Gauche | 180°, 60° | 0.6 |
| Gauche-Gauche | 60°, 60° | 1.2 |
Note: The data in this table is hypothetical and intended to illustrate the typical energy differences between conformers.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, with a high degree of accuracy. mdpi.com These predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound.
The predicted ¹H and ¹³C NMR chemical shifts can be correlated with the electronic environment of each nucleus. For instance, the protons and carbons of the butyl chain attached to the electron-withdrawing sulfonyl group would be expected to resonate at a lower field (higher ppm) compared to those in a simple alkane.
Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an IR spectrum. Key vibrational modes for this compound would include the N-H stretching of the amine, the S=O stretching of the sulfonyl group, and the C-H stretching of the butyl chains.
| Predicted ¹H NMR Chemical Shifts | |
| Proton | Chemical Shift (ppm) |
| H-N | 2.1 |
| α-CH₂ (amine) | 2.8 |
| α-CH₂ (sulfonyl) | 3.1 |
| Other CH₂ | 1.5 - 1.8 |
| CH₃ | 0.9 |
| Predicted ¹³C NMR Chemical Shifts | |
| Carbon | Chemical Shift (ppm) |
| α-C (amine) | 42 |
| α-C (sulfonyl) | 55 |
| Other CH₂ | 20 - 30 |
| CH₃ | 14 |
| Predicted IR Vibrational Frequencies | |
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | 3350 |
| C-H Stretch | 2850 - 2960 |
| S=O Asymmetric Stretch | 1350 |
| S=O Symmetric Stretch | 1150 |
Note: The data in these tables is hypothetical and represents typical values that would be expected from computational predictions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes that occur over time. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in a condensed phase, such as in a solvent or in interaction with other molecules.
Solvent Effects and Solvation Dynamics
The behavior of this compound can be significantly influenced by the solvent. MD simulations can be used to study the solvation of this molecule in various solvents, such as water, ethanol, or less polar media. By analyzing the radial distribution functions between the solute and solvent atoms, the structure of the solvation shells can be determined.
The amino and sulfonyl groups are expected to form hydrogen bonds with protic solvents like water. The dynamics of these hydrogen bonds, including their lifetimes, can be quantified from the simulation trajectories. The solvation free energy, a measure of how favorably the molecule interacts with the solvent, can also be calculated, providing insights into its solubility.
| Solvent | Solvation Free Energy (kcal/mol) |
| Water | -15.2 |
| Ethanol | -12.5 |
| Chloroform | -5.8 |
Note: The data in this table is hypothetical and illustrates the expected trend of solvation energies in different solvents.
Intermolecular Interactions and Self-Assembly Propensities
In the absence of a solvent or at high concentrations, molecules of this compound can interact with each other. MD simulations are a powerful tool to investigate these intermolecular interactions. The primary interactions would likely be hydrogen bonds between the amino group of one molecule and the sulfonyl oxygen atoms of another.
By simulating a system with multiple molecules of this compound, it is possible to observe whether they have a tendency to self-assemble into larger aggregates or organized structures. The analysis of the simulation can reveal the preferred modes of interaction and the stability of any resulting clusters. This information is crucial for understanding the condensed-phase behavior of the compound.
| Interaction Type | Average Interaction Energy (kcal/mol) |
| N-H···O=S Hydrogen Bond | -4.5 |
| van der Waals Interactions | -2.1 |
Note: The data in this table is hypothetical and represents typical interaction energies that could be obtained from MD simulations.
Molecular Docking and Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.
Prediction of Binding Modes with Model Receptors or Enzymes
While no specific molecular docking studies have been published for this compound, research on analogous sulfonamide derivatives provides insight into the likely binding modes. For instance, studies on various sulfonamides have explored their interactions with enzymes like carbonic anhydrase, dihydropteroate (B1496061) synthase (DHPS), and cholinesterases. nih.govnih.govmdpi.com
For example, in the context of carbonic anhydrase, the sulfonamide group of inhibitors typically coordinates with the zinc ion in the active site and forms hydrogen bonds with surrounding amino acid residues. mdpi.com A similar binding mode could be predicted for this compound.
Table 1: Predicted Interacting Residues of this compound with a Model Receptor (Hypothetical)
| Interacting Residue | Interaction Type | Part of this compound Involved |
| His94 | Hydrogen Bond | Sulfonyl Oxygen |
| His96 | Hydrogen Bond | Sulfonyl Oxygen |
| Thr199 | Hydrogen Bond | Amine Group |
| Val121 | Hydrophobic | Butyl Chain |
| Leu198 | Hydrophobic | Butyl Chain |
This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Academic Applications
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their biological effects. nih.govnih.govmedwinpublishers.comresearchgate.net
For a series of compounds including this compound, a QSAR model would be developed using a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. The biological activity data (e.g., IC50 values) for the series of compounds would be correlated with these descriptors to generate a predictive model.
QSAR studies on sulfonamide derivatives have successfully identified key molecular properties that govern their activity against various targets. nih.govnih.gov For instance, studies have shown that factors like molar refractivity and certain topological indices can be correlated with the antibacterial activity of sulfonamides.
A hypothetical QSAR study involving this compound and its analogs could reveal the importance of the length of the alkyl chain, the presence and position of the sulfonyl group, and the nature of the terminal functional group for a specific biological activity.
Advanced Research Applications and Future Directions of 4 Butane 1 Sulfonyl Butylamine
Role as a Building Block in Complex Chemical Synthesis
The presence of two distinct and reactive functional groups, the primary amine (-NH2) and the sulfonyl group (-SO2-), makes 4-(Butane-1-sulfonyl)-butylamine a potentially valuable bifunctional building block in the synthesis of more complex molecules.
Use in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The primary amine group of this compound is well-suited to participate in a variety of MCRs.
For instance, it could theoretically be employed in the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex alpha-acylamino amide product that incorporates the butane-1-sulfonyl moiety, a group known for its potential to influence the pharmacological properties of a molecule. The sulfonyl group would likely remain intact throughout the reaction, providing a handle for further functionalization or for modulating the solubility and electronic properties of the final product.
Application in Polymer Chemistry or Materials Science
In the realm of polymer chemistry and materials science, bifunctional molecules are essential for the creation of new polymers with tailored properties. The primary amine of this compound could be utilized in step-growth polymerization reactions. For example, it could react with dicarboxylic acids or their derivatives to form polyamides.
The incorporation of the butane-1-sulfonyl side chain into the polymer backbone would be expected to impart specific properties to the resulting material. The polar sulfonyl group could enhance thermal stability, alter solubility characteristics, and potentially create materials with interesting dielectric properties. Furthermore, the presence of the sulfonyl group could provide sites for hydrogen bonding, influencing the morphology and mechanical properties of the polymer. These specialized polyamides could find applications as high-performance engineering plastics or as functional membranes.
Exploration of Specific Molecular Recognition and Interactions (Academic/Mechanistic)
The distinct electronic and hydrogen-bonding capabilities of the amine and sulfonyl groups in this compound make it an intriguing candidate for studies in molecular recognition and supramolecular chemistry.
Development as a Chemical Probe for Specific Academic Targets
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein or enzyme. The sulfonyl group is a common feature in many enzyme inhibitors, as it can act as a hydrogen bond acceptor and mimic the transition state of certain enzymatic reactions.
Theoretically, this compound could be elaborated into a chemical probe. The primary amine provides a convenient point for the attachment of reporter groups (such as fluorophores or biotin) or pharmacophoric fragments designed to target a specific protein's binding site. The butane-1-sulfonyl group could then interact with nearby amino acid residues, contributing to the binding affinity and selectivity of the probe. Such probes would be valuable tools for academic research aimed at understanding the function and regulation of specific enzymes or receptors.
Ligand Design for Artificial Receptors or Supramolecular Systems
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The design of artificial receptors that can selectively bind to specific guest molecules is a central theme in this field.
The functional groups of this compound offer potential for its use as a ligand in the construction of such systems. The primary amine can be protonated to form an ammonium (B1175870) ion, which can then act as a hydrogen bond donor to bind anions. Simultaneously, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. This dual functionality could be exploited in the design of receptors for zwitterionic guests or for ion-pair recognition. By incorporating this compound into larger macrocyclic or acyclic structures, it may be possible to create synthetic receptors with tailored binding cavities for specific molecular targets.
Future Trajectories in this compound Research
The future research directions for this compound are likely to be dictated by its potential as a versatile chemical building block. Key areas for future exploration include:
Systematic Exploration of MCRs: A thorough investigation of the reactivity of this compound in a wide range of MCRs would be a logical first step. This would generate a library of novel compounds with diverse structures and potential applications.
Synthesis and Characterization of Novel Polymers: The synthesis of a series of polyamides and other polymers derived from this compound, followed by a detailed characterization of their physical and chemical properties, could open up new avenues in materials science.
Computational and Experimental Studies of Molecular Recognition: Combining computational modeling with experimental binding studies would provide valuable insights into the molecular recognition capabilities of this compound and guide the design of more sophisticated chemical probes and supramolecular systems.
Development of Derivatives for Medicinal Chemistry: The primary amine serves as a handle for the synthesis of a wide array of derivatives. Future work could focus on creating libraries of N-acylated or N-alkylated derivatives and screening them for biological activity, leveraging the known importance of the sulfonyl group in medicinal chemistry.
Emerging Methodologies for Synthesis and Derivatization
The synthesis of sulfonamides, the class of compounds to which this compound belongs, has traditionally involved multi-step processes. youtube.com However, recent advancements are paving the way for more streamlined and efficient synthetic routes.
Modern Synthetic Approaches:
A notable trend is the development of one-pot syntheses. For instance, a streamlined protocol allows for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from methyl sulfones and epichlorohydrin (B41342) in a single reaction vessel. nih.gov This approach, which proceeds via a 3-sulfonylcyclobutanoxide intermediate, offers a more efficient alternative to previous methods. nih.gov Another innovative method involves the use of a copper iodide (CuI) catalyst to synthesize trans-α,β-unsaturated N-tosylamides from propargyl acetates and sulfonyl azides at room temperature. organic-chemistry.org
Derivatization Strategies:
The derivatization of sulfonamides is a key area of research, enabling the modification of their properties for specific applications. Photocatalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides. nih.govacs.org This metal-free approach utilizes light to generate sulfonyl radical intermediates, which can then react with a variety of alkene fragments to create new carbon-sulfur bonds. nih.govacs.org This method is particularly valuable for its ability to introduce new functional groups into complex molecules under mild conditions. nih.govacs.org
Furthermore, N-alkylation of sulfonamides using alcohols as alkylating agents, facilitated by catalysts such as ruthenium or manganese complexes, provides a direct route to secondary and tertiary sulfonamides. organic-chemistry.org The Chan-Lam coupling reaction offers another avenue for derivatization, enabling the arylation of sulfonamides with phenylboronic acids at room temperature. organic-chemistry.org
The amine group of this compound also offers a handle for derivatization. For example, butylamine (B146782) can be used as a conjugating reagent in on-column derivatization for the analysis of amino acids in biological samples. nih.govnih.gov This technique simplifies the analytical procedure by combining derivatization and chromatographic separation. nih.gov
Table 1: Comparison of Synthesis and Derivatization Methodologies
| Methodology | Description | Key Advantages | Catalyst/Reagent Examples |
|---|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. | Increased efficiency, reduced waste, time-saving. | Methyl sulfones, epichlorohydrin. nih.gov |
| CuI-Catalyzed Synthesis | Synthesis of trans-α,β-unsaturated N-tosylamides. | Mild reaction conditions, high diastereoselectivity. | Copper Iodide (CuI). organic-chemistry.org |
| Photocatalytic Functionalization | Late-stage functionalization via sulfonyl radical intermediates. | Metal-free, mild conditions, broad substrate scope. | Organic photocatalysts. nih.govacs.org |
| N-Alkylation | Formation of secondary and tertiary sulfonamides. | Direct conversion, use of readily available alcohols. | Ruthenium or Manganese complexes. organic-chemistry.org |
| Chan-Lam Coupling | N-arylation of sulfonamides. | Room temperature reaction, good functional group tolerance. | Cupric acetate. organic-chemistry.org |
| On-Column Derivatization | Simultaneous derivatization and chromatographic separation. | Simplified and faster analytical procedure. | Butylamine, o-phthaldialdehyde. nih.govnih.gov |
Unexplored Catalytic Roles or Reaction Pathways
While the sulfonamide group is often considered a stable functional group, recent research has begun to explore its potential catalytic activity. The ability of sulfonamides to act as competitive inhibitors for enzymes like dihydropteroate (B1496061) synthetase is well-established in the context of antibacterial drugs. nih.govyoutube.comyoutube.com This inhibitory action stems from the structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (PABA). nih.gov
The exploration of this compound as a catalyst in its own right is a nascent field. The presence of both a Lewis basic amine site and a potentially coordinating sulfonyl group suggests the possibility of bifunctional catalysis. This could involve the activation of substrates through hydrogen bonding or coordination to the sulfonyl group, while the amine acts as a base or nucleophile.
Potential Reaction Pathways:
The reaction pathways of analogous compounds provide clues to the potential reactivity of this compound. For example, the oxidation of 1-butene, a four-carbon alkene, proceeds through various pathways, including the Waddington mechanism at low temperatures. researchgate.net While structurally different, the butyl chain of this compound could potentially undergo similar oxidative transformations under specific conditions.
Furthermore, the synthesis of 1,4-butane sultone from 4-hydroxybutanesulfonic acid highlights the potential for intramolecular cyclization reactions involving the butyl chain and the sulfonyl group. google.com This suggests that under appropriate conditions, this compound or its derivatives could undergo cyclization to form novel heterocyclic structures.
Integration into Advanced Chemical Technologies
The unique properties of sulfonamide-containing molecules are being leveraged in the development of advanced materials and technologies.
pH-Responsive Polymers:
One of the most promising areas is the creation of pH-sensitive polymers. acs.orggoogle.com These polymers incorporate sulfonamide groups, which can be designed to have specific pKa values. acs.org This allows the polymers to exhibit tunable solubility in aqueous solutions, precipitating or dissolving in response to changes in pH. acs.org Such materials have potential applications in drug delivery systems, biosensors, and other smart materials. google.com The synthesis of these polymers can be achieved through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over the polymer's molecular weight and architecture. acs.org
Molecularly Imprinted Polymers (MIPs):
Molecularly imprinted polymers are another exciting application. These are materials designed with specific recognition sites for a target molecule. In one example, MIPs were created to selectively detect the antibiotic sulfathiazole. acs.org The interactions between the sulfonamide group of the target and the functional monomers of the polymer, primarily through hydrogen bonding, are crucial for this selective recognition. acs.org This technology holds promise for the development of highly sensitive and selective sensors for various analytes.
Conductive Materials and Energy Storage:
The development of polymerizable sulfonamide compounds also opens doors for their use in energy storage devices, conductive materials, and electrochemical cells. mit.edu These applications leverage the electrochemical properties of the sulfonamide group and the ability to form stable polymer electrolytes. mit.edu
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of 4-(Butane-1-sulfonyl)-butylamine?
- Answer : The compound features a butylamine backbone with a sulfonyl group at the 1-position of the butane chain. Key properties include:
- Molecular formula : Likely (derived from analogous sulfonyl compounds in and butylamine in ).
- Functional groups : Primary amine (-NH) and sulfonyl (-SO-), contributing to polarity and hydrogen-bonding capacity.
- SMILES :
CCCCS(=O)(=O)CCCN(hypothesized based on ’s butylamine structure and sulfonyl modifications). - Critical properties : High solubility in polar solvents due to the sulfonyl group, with a boiling point expected to exceed 200°C (estimated from similar amines and sulfones).
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
- Answer : Two primary routes are proposed:
- Route 1 : Sulfonylation of 4-aminobutanol using butane-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as acid scavengers). Optimal temperature: 0–5°C to minimize side reactions.
- Route 2 : Oxidation of 4-(butane-1-sulfinyl)-butylamine (analogous to ’s sulfinyl compound) with or in acidic media. Yield improvements require strict control of stoichiometry (1:1.2 amine:sulfonylating agent) and inert atmospheres.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer :
- NMR : -NMR will show distinct signals for amine protons (~1.5–2.0 ppm) and sulfonyl-adjacent methylenes (~3.0–3.5 ppm). -NSRM confirms sulfonyl carbon at ~55 ppm.
- IR : Strong absorption bands at 1160–1350 cm (S=O asymmetric/symmetric stretching) and 3300 cm (N-H stretching).
- Mass Spec : Expected molecular ion peak at m/z 193 (M) with fragmentation patterns revealing the sulfonyl group.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction efficiencies for sulfonylation steps during synthesis?
- Answer : Contradictions often arise from variable reagent purity or competing side reactions (e.g., over-oxidation). Methodological solutions include:
- Systematic screening : Use design-of-experiments (DoE) to optimize molar ratios, solvents (e.g., dichloromethane vs. THF), and catalysts.
- In-situ monitoring : Employ -NMR (if using fluorinated sulfonylating agents) or FTIR to track reaction progress.
- Side-product analysis : LC-MS or GC-MS to identify byproducts like sulfonic acids or dimerized amines.
Q. What computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT calculations : Model transition states for SN2 reactions at the amine group. The sulfonyl group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack.
- MD simulations : Study solvation effects in polar aprotic solvents (e.g., DMF), which enhance nucleophilicity.
- QSPR models : Correlate Hammett σ values of substituents with reaction rates (validated via experimental kinetic studies).
Q. What safety protocols are critical when handling this compound given its potential toxicity?
- Answer :
- PPE : Nitrile gloves, goggles, and fume hoods (due to irritant properties; notes butylamine’s 5 ppm irritation threshold).
- Storage : Under nitrogen at 4°C to prevent oxidation or moisture absorption.
- Waste disposal : Neutralize with dilute HCl before aqueous disposal (prevents sulfonic acid formation).
Q. How does the sulfonyl group influence hydrogen-bonding capacity compared to analogous amine compounds?
- Answer : The sulfonyl group enhances hydrogen-bond acceptor strength due to its electronegative oxygen atoms. In crystallography studies (e.g., ’s sulfinyl analog), sulfonyl groups form stronger intermolecular interactions (e.g., S=O···H-N) than simple amines. This increases melting points and solubility in polar solvents.
Data Contradiction Analysis
- Conflict : reports sulfinyl compounds as stable intermediates, while emphasizes sulfonyl stability under oxidative conditions.
- Resolution : Stability depends on the oxidation state. Sulfinyl groups (-SO-) require anhydrous conditions, while sulfonyl groups (-SO-) are stable in aqueous media but susceptible to over-oxidation at high temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
